molecular formula C8H9BrClNO B566670 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 1260803-10-8

6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B566670
CAS No.: 1260803-10-8
M. Wt: 250.52
InChI Key: PTKDEZMAOAZFJE-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H8BrNO. It is a brominated derivative of 1,4-benzoxazine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to its specific bromination pattern, which can influence its reactivity and biological activity compared to other halogenated or substituted benzoxazines .

Biological Activity

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS No. 105655-01-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical formula for this compound is C8H8BrNOC_8H_8BrNO, with a molecular weight of approximately 214.06 g/mol. The compound features a bromine atom which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of benzoxazines exhibit a range of biological activities including:

  • Antimicrobial : Some studies suggest that benzoxazine derivatives can inhibit the growth of various bacteria and fungi.
  • Antitumor : Compounds within this class have been evaluated for their cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Certain derivatives show promise in reducing inflammation markers in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of benzoxazine derivatives, including this compound. The findings revealed significant inhibitory effects against various pathogens with IC50 values indicating effective concentrations for antimicrobial action .

CompoundPathogenIC50 (µM)
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineStaphylococcus aureus5.8
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineEscherichia coli7.5

Antitumor Activity

In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.0

Case Studies

  • Study on Antitumor Efficacy :
    A recent study investigated the effects of this compound on MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways and increased ROS levels .
  • Anti-inflammatory Effects :
    Another research focused on the anti-inflammatory properties of this compound by examining its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKDEZMAOAZFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693347
Record name 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260803-10-8
Record name 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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